N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHANESULFONAMIDE
Overview
Description
N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide typically involves multiple steps:
Formation of 2-Chloro-6-fluorobenzyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorotoluene with chlorine gas in the presence of a catalyst such as phosphorus trichloride under UV light at 180°C.
Synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole: The 2-chloro-6-fluorobenzyl chloride reacts with 4-pyrazole in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of this compound: The final step involves reacting the 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole with ethanesulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring and the ethanesulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Scientific Research Applications
N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular functions and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: An intermediate in the synthesis of the target compound.
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole: Another intermediate with similar structural features.
Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents, which may have different biological activities.
Uniqueness
N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethanesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual presence of a chloro and fluoro group on the benzyl ring, along with the ethanesulfonamide group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3O2S/c1-2-20(18,19)16-9-6-15-17(7-9)8-10-11(13)4-3-5-12(10)14/h3-7,16H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIFQJRKGSRZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN(N=C1)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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